(5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
Overview
Description
(5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as bromine, hydroxyl, and methoxy, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 3-phenyl-1,3-thiazolidine-2,4-dione under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium carbonate as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The presence of the thiazolidinedione moiety is particularly interesting due to its known biological activities.
Medicine
In medicine, compounds containing the thiazolidinedione structure have been investigated for their potential as therapeutic agents, particularly in the treatment of diabetes and other metabolic disorders. The specific biological activities of this compound would need to be evaluated through further research.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique chemical properties may make it suitable for various applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of (5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione would depend on its specific biological activities. Generally, compounds containing the thiazolidinedione moiety are known to interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar antidiabetic properties.
Troglitazone: A thiazolidinedione that was previously used as an antidiabetic agent but was withdrawn due to safety concerns.
Uniqueness
(5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to the presence of the bromine, hydroxyl, and methoxy functional groups, which may confer distinct chemical and biological properties compared to other thiazolidinediones. These functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets.
Properties
IUPAC Name |
(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO4S/c1-23-13-8-10(7-12(18)15(13)20)9-14-16(21)19(17(22)24-14)11-5-3-2-4-6-11/h2-9,20H,1H3/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGUKKDIVHAPQN-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)C3=CC=CC=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125394 | |
Record name | 2,4-Thiazolidinedione, 5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylene]-3-phenyl-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58215-64-8 | |
Record name | 2,4-Thiazolidinedione, 5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylene]-3-phenyl-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58215-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Thiazolidinedione, 5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylene]-3-phenyl-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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